POE (15) tallow amine

Catalog No.
S1817542
CAS No.
61791-26-2
M.F
(C2H4O)nC14H30OS
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POE (15) tallow amine

CAS Number

61791-26-2

Product Name

POE (15) tallow amine

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen T, 25

Application in Agriculture: Glyphosate-based Herbicides

Specific Scientific Field: This application falls under the field of Agriculture .

Summary of the Application: POE (15) tallow amine is a class of synthetic surfactants widely used in a variety of pesticides, especially in glyphosate-based herbicide formulations . It can improve the plant coverage and penetration of glyphosate through surface tissues .

Methods of Application or Experimental Procedures: The method described for comprehensive quantitative analysis of 66 polyethoxylated tallow amine (POE-tallowamine) homologs in citrus involves ultrahigh-performance liquid chromatography-mass spectrometry (UHPLC) with electrospray mass spectrometry detection . Efficient separation, reduced band broadening, and high sensitivity were achieved by employing an acetonitrile-aqueous solution containing a 10 mM ammonium formate gradient on a hydrophilic interaction chromatography (HILIC) column with a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method .

Results or Outcomes: The method was successfully applied to determine POE-tallowamine in citrus samples from typical Chinese regions in 2021. POE-tallowamine was detected in all 54 samples, and the highest concentration (143 μg/kg) of POE-tallowamine was found in Jelly orange from Zhejiang Province .

Application in Industrial Manufacturing: Surfactant and Emulsifier

Specific Scientific Field: This application falls under the field of Industrial Manufacturing .

Summary of the Application: POE (15) tallow amine is commonly used as a surfactant and emulsifier in various industries, including personal care, agriculture, and oilfield applications . It is known for its excellent wetting, dispersing, and solubilizing properties, making it suitable for use in formulations such as detergents, fabric softeners, and herbicides .

Application in Personal Care: Shampoos and Shower Gels

Specific Scientific Field: This application falls under the field of Personal Care .

Summary of the Application: POE (15) tallow amine is often used as an ingredient in personal care products such as shampoos, shower gels, and conditioners . It helps increase the consistency of these products and improves their lubricity and foaming properties .

Application in Textile Industry: Textile Aids

Specific Scientific Field: This application falls under the field of Textile Industry .

Summary of the Application: Tallow amine 15 EO, a type of POE (15) tallow amine, is used in formulations for textile aids . It is used to obtain effects such as an oil-in-water emulsifier, moisturizer, emulsifier for quaternary ammonium compounds in water used in softeners, lubricants and anti-static agents for spinning, equalizer for polyamide and polyester dyeing and detergent for washing dyed articles .

Application in Oilfield: Drilling Fluids and Corrosion Inhibitors

Specific Scientific Field: This application falls under the field of Oilfield Operations .

Summary of the Application: POE (15) tallow amine is used as an ingredient in drilling fluids and corrosion inhibitors . It is known for its excellent wetting, dispersing, and solubilizing properties, making it suitable for use in these formulations .

Application in Pesticides: Inert Ingredient

Specific Scientific Field: This application falls under the field of Pesticide Formulation .

Summary of the Application: An ethoxylated tallow amine (CAS No. 61791-26-2), a type of POE (15) tallow amine, is on the United States Environmental Protection Agency List 3 of Inert Ingredients of Pesticides . It is used primarily as emulsifiers and wetting agents for agrochemical formulations, such as pesticides .

Polyethoxylated tallow amine, specifically the variant known as POE (15) tallow amine, is a non-ionic surfactant derived from animal fats, particularly tallow. It belongs to a class of compounds known as polyethoxylated amines, which are characterized by the addition of ethylene oxide to fatty amines. The "15" in its name indicates that it contains approximately 15 ethylene oxide units. This compound is primarily used as an emulsifier and wetting agent in various applications, particularly in agrochemical formulations like pesticides and herbicides, including glyphosate-based products .

  • Hydrolysis of Tallow: Animal fat (tallow) undergoes hydrolysis to yield free fatty acids, including oleic, palmitic, stearic, and others.
  • Formation of Fatty Amines: The free fatty acids are then converted into fatty amines through a nitrile process.
  • Ethoxylation: The fatty amines are ethoxylated using ethylene oxide, which introduces hydrophilic properties to the molecule, making it amphiphilic and enhancing its surfactant capabilities .

These reactions highlight how the structural characteristics of POE (15) tallow amine are influenced by the types and proportions of fatty acids present in the initial tallow.

POE (15) tallow amine exhibits notable biological activity, particularly concerning its toxicity to aquatic organisms. Studies indicate that it is more toxic than glyphosate itself when assessed for effects on various species such as fish and amphibians. The median lethal dose (LD50) varies significantly depending on environmental pH, with higher toxicity observed in more alkaline conditions. Laboratory studies have shown that POE has a half-life in soil of less than seven days and can persist in aquatic environments for about two weeks .

Human Toxicity

Research has indicated that POE (15) tallow amine does not pose significant risks for direct DNA damage or teratogenic effects in humans. Comprehensive reviews have concluded that it does not lead to heritable mutations or adverse reproductive outcomes in animal studies .

The synthesis methods for POE (15) tallow amine generally follow these steps:

  • Hydrolysis: Tallow is hydrolyzed to produce free fatty acids.
  • Amine Formation: These fatty acids are reacted with ammonia to yield fatty amines.
  • Ethoxylation: The fatty amines undergo ethoxylation with ethylene oxide to introduce hydrophilic ethylene oxide groups.

This multi-step process allows for the production of a complex mixture of surfactants tailored for specific applications .

POE (15) tallow amine is widely utilized across various industries due to its emulsifying and surfactant properties:

  • Agrochemicals: Used as an emulsifier in pesticide formulations, enhancing the efficacy of active ingredients by improving their absorption and spreading on plant surfaces.
  • Textiles: Acts as a waterproofing agent and anti-static agent in textile processing.
  • Cosmetics: Serves as an emulsifier in creams and lotions.
  • Industrial

Interaction studies involving POE (15) tallow amine often focus on its behavior in ecological systems and its interactions with other chemicals. The compound's surfactant properties can alter membrane permeability in aquatic organisms, leading to increased susceptibility to other toxicants. Additionally, its presence can enhance the bioavailability of certain pesticides by facilitating their uptake through plant cuticles .

Several compounds exhibit similar properties to POE (15) tallow amine, primarily due to their surfactant characteristics derived from ethoxylation processes. Here are some comparable compounds:

Compound NameMain FeaturesUnique Aspects
Polyethoxylated castor oilDerived from castor oil; used as a surfactantMore hydrophilic due to ricinoleic acid structure
Polyethoxylated lauryl alcoholNon-ionic surfactant; used in cosmeticsShorter carbon chain leading to different solubility
Ethoxylated fatty alcoholsDerived from various fats; versatile usesVaries significantly based on carbon chain length

POE (15) tallow amine is unique due to its specific composition derived from animal fats and its effectiveness as an emulsifier in agrochemical formulations compared to plant-derived surfactants .

Fatty Acid Precursors and Tallow Derivative Composition

Polyoxyethylene (15) tallow amine represents a complex mixture of surfactant compounds derived from animal fat precursors through systematic chemical modification processes [3]. The fundamental building blocks of this compound originate from tallow, which serves as the primary source of fatty acid derivatives that ultimately determine the molecular characteristics and performance properties of the final product [9]. The synthesis pathway begins with the hydrolysis of animal fat triglycerides to yield a mixture of free fatty acids, which are subsequently converted to fatty amines via the nitrile process before undergoing ethoxylation with ethylene oxide [3].

The tallow-derived fatty acid composition exhibits considerable consistency across different sources, with the three predominant components being oleic acid (37-43%), palmitic acid (24-32%), and stearic acid (20-25%) [3]. Additional minor components include myristic acid (3-6%) and linoleic acid (2-3%), which contribute to the overall molecular diversity of the resulting polyoxyethylene tallow amine mixture [3] [9]. This fatty acid distribution directly influences the physical and chemical properties of the ethoxylated product, as each fatty acid precursor contributes distinct characteristics to the final surfactant mixture [14].

Fatty Acid ComponentPercentage Range (%)Carbon Chain LengthSaturation Status
Oleic acid37-47C18Monounsaturated
Palmitic acid24-29C16Saturated
Stearic acid14-20C18Saturated
Myristic acid3-6C14Saturated
Linoleic acid2-3C18Polyunsaturated
Palmitoleic acid3C16Monounsaturated
Linolenic acid1C18Polyunsaturated

Oleic, Palmitic, and Stearic Acid Ratios

The three primary fatty acid constituents of tallow exhibit specific proportional relationships that significantly impact the molecular architecture and functional properties of polyoxyethylene (15) tallow amine [9] [36]. Oleic acid, as the predominant monounsaturated component, typically comprises 37-47% of the total fatty acid content, providing structural flexibility and enhanced penetration characteristics to the resulting surfactant molecules [34] [35]. This high oleic acid content distinguishes tallow-derived surfactants from other fatty acid sources and contributes to their unique performance characteristics in various applications [14].

Palmitic acid represents the second most abundant component, constituting 24-29% of the fatty acid profile [9] [36]. As a saturated sixteen-carbon fatty acid, palmitic acid imparts structural stability and contributes to the overall hydrophobic character of the alkyl chain portion of the molecule [14]. The substantial palmitic acid content ensures adequate lipophilic properties while maintaining compatibility with biological systems [14].

Stearic acid, comprising 14-20% of the fatty acid composition, serves as the longest saturated fatty acid component in the tallow profile [9] [36]. The eighteen-carbon saturated structure of stearic acid provides additional hydrophobic bulk and contributes to the overall molecular weight distribution of the polyoxyethylene tallow amine mixture [39]. The specific ratio of these three primary fatty acids creates a balanced lipophilic foundation that, when combined with ethoxylation, produces surfactant molecules with optimal amphiphilic characteristics [15].

Research indicates that the oleic to palmitic to stearic acid ratio typically follows an approximate 2:1.3:0.8 pattern, though variations occur based on the source and processing conditions of the tallow feedstock [36]. This ratio significantly influences the melting point, viscosity, and solubility characteristics of the final polyoxyethylene (15) tallow amine product [2]. The presence of unsaturated oleic acid alongside saturated palmitic and stearic acids creates a molecular environment that balances fluidity and stability, essential for optimal surfactant performance [14].

Variability in Ethylene Oxide Chain Length (n=15)

The ethoxylation process that produces polyoxyethylene (15) tallow amine results in a statistical distribution of ethylene oxide units rather than a uniform chain length [16] [18]. While the designation "15" indicates the average number of ethylene oxide units per molecule, individual homologs within the mixture contain varying numbers of ethoxylate groups, typically ranging from 12 to 20 units [8] [16]. This variability arises from the kinetic nature of the ethoxylation reaction, where the initially formed ethoxylated products compete with unreacted starting materials for additional ethylene oxide incorporation [17].

The distribution pattern of ethylene oxide chain lengths follows a Poisson-like statistical model, with the highest concentration occurring at or near the average value of 15 units [18]. Homologs containing 14, 15, and 16 ethylene oxide units typically represent the most abundant species in the mixture, while those with 12-13 or 17-20 units occur in progressively lower concentrations [16]. This distribution directly affects the physical properties of the mixture, as shorter-chain homologs exhibit more lipophilic characteristics, while longer-chain variants display increased hydrophilic behavior [8].

Ethylene Oxide UnitsRelative AbundanceMolecular Behavior
12-13LowMore lipophilic
14-16HighBalanced amphiphilic
17-20ModerateMore hydrophilic
>20Very lowHighly hydrophilic

The variability in ethylene oxide chain length contributes to the overall performance characteristics of polyoxyethylene (15) tallow amine by providing a range of hydrophilic-lipophilic balance values within a single product [8]. Shorter ethoxylate chains enhance compatibility with hydrophobic phases, while longer chains improve water solubility and emulsification properties [15]. This molecular diversity allows the surfactant mixture to function effectively across a broader range of conditions than would be possible with a single homolog [16].

Advanced analytical techniques have revealed that the ethylene oxide distribution can be influenced by reaction conditions, including temperature, catalyst concentration, and reaction time [17]. Higher temperatures and longer reaction times tend to broaden the distribution, while optimized catalyst systems can provide more controlled chain length distributions [18]. The understanding of these distribution patterns has become increasingly important for quality control and performance optimization of polyoxyethylene (15) tallow amine products [16].

Molecular Architecture of Polyoxyethylene Tallow Amine Homologs

The molecular structure of polyoxyethylene (15) tallow amine homologs consists of a central nitrogen atom bearing three distinct moieties that confer amphiphilic properties essential for surfactant functionality [18] [3]. One moiety comprises a linear aliphatic chain derived from tallow fatty acids, primarily consisting of palmitic (C16), stearic (C18), or oleic (C18:1) acid derivatives [15]. The remaining two moieties consist of polyoxyethylene chains with varying numbers of ethylene oxide units, each terminated with hydroxyl groups that provide hydrophilic character [16] [18].

The structural complexity of these homologs arises from the multiple variables present in each molecule, including the length and saturation status of the alkyl chain, the number of ethylene oxide units in each polyoxyethylene branch, and the potential asymmetry between the two ethoxylate chains [15]. This molecular architecture creates a three-dimensional structure where the lipophilic alkyl chain extends in one direction while the two hydrophilic polyoxyethylene chains project in different orientations, forming an effective amphiphilic geometry [18].

The nitrogen atom serves as the central hub connecting these diverse molecular segments and contributes to the overall polar character of the molecule through its electron-donating properties [25]. The tertiary amine structure allows for potential protonation under acidic conditions, though polyoxyethylene (15) tallow amine primarily functions as a nonionic surfactant under neutral pH conditions [3] [8]. The molecular weight of individual homologs varies considerably based on the specific combination of alkyl chain length and ethylene oxide content, typically ranging from approximately 600 to 1200 daltons [16].

Amphiphilic Structure-Function Relationships

The amphiphilic nature of polyoxyethylene (15) tallow amine homologs emerges from the distinct spatial arrangement of hydrophobic and hydrophilic molecular regions [3] [21]. The tallow-derived alkyl chains provide substantial lipophilic character through their hydrocarbon structure, while the polyoxyethylene chains contribute hydrophilic properties via their ether oxygen atoms and terminal hydroxyl groups [15]. This molecular architecture enables the formation of oriented monolayers at interfaces and the self-assembly into micellar structures in aqueous solutions [8].

The relationship between molecular structure and surfactant function manifests primarily through the molecule's ability to reduce surface tension at oil-water interfaces [2] [3]. The hydrophobic alkyl chains preferentially orient toward oil phases, while the hydrophilic polyoxyethylene chains extend into aqueous phases, creating a molecular bridge that facilitates emulsification and wetting [8]. The length and branching pattern of the ethoxylate chains directly influence the molecule's ability to stabilize various emulsion types and its effectiveness as a dispersing agent [21].

Research has demonstrated that the amphiphilic balance in polyoxyethylene (15) tallow amine homologs enables effective performance across multiple interfacial phenomena [2]. The molecules exhibit strong adsorption at solid-liquid interfaces, making them effective wetting agents for agricultural applications [3]. Additionally, their ability to form stable emulsions between immiscible phases has led to widespread use in industrial formulations requiring consistent dispersion characteristics [8].

The structural flexibility provided by the polyoxyethylene chains allows these molecules to adapt their conformation based on the surrounding chemical environment [15]. In aqueous solutions, the ethoxylate chains extend into the water phase through hydrogen bonding with water molecules, while in nonpolar environments, these chains can adopt more compact conformations to minimize unfavorable interactions [21]. This conformational adaptability contributes significantly to the versatility and effectiveness of polyoxyethylene (15) tallow amine as a multifunctional surfactant [8].

Charge Distribution and Hydrophilic-Lipophilic Balance

The charge distribution within polyoxyethylene (15) tallow amine molecules reflects their nonionic character under typical application conditions [3] [8]. The nitrogen atom possesses a partial positive charge due to its electron-donating interaction with the attached carbon chains, while the oxygen atoms in the polyoxyethylene chains carry partial negative charges [21]. This charge distribution creates localized dipole moments throughout the molecule without generating overall ionic character [25].

The hydrophilic-lipophilic balance of polyoxyethylene (15) tallow amine corresponds to an approximate value of 13.3, indicating strong hydrophilic character suitable for oil-in-water emulsification [8] [21]. This balance results from the combined contributions of the lipophilic tallow-derived alkyl chains and the hydrophilic polyoxyethylene segments [23]. The calculation of this balance considers both the molecular weight contributions of each segment and their relative hydrophilic or lipophilic character [21].

PropertyValueSignificance
Hydrophilic-Lipophilic Balance13.3Oil-in-water emulsifier
Average Ethylene Oxide Units15Strong hydrophilic character
Molecular Weight Range600-1200 DaVariable based on homolog
Charge CharacterNonionicpH-independent performance

The hydrophilic-lipophilic balance value positions polyoxyethylene (15) tallow amine in the optimal range for detergent and emulsification applications [21] [23]. Values in the 13-16 range typically indicate surfactants capable of forming stable oil-in-water emulsions and exhibiting effective cleaning properties [21]. The specific value of 13.3 suggests particular effectiveness in applications requiring both emulsification and wetting capabilities [8].

Variations in hydrophilic-lipophilic balance occur among individual homologs within the polyoxyethylene (15) tallow amine mixture due to differences in alkyl chain length and ethylene oxide content [15]. Homologs with longer alkyl chains or fewer ethylene oxide units exhibit lower hydrophilic-lipophilic balance values, while those with shorter alkyl chains or more ethylene oxide units display higher values [8]. This distribution of balance values contributes to the broad applicability and performance stability of the overall surfactant mixture [16].

Advanced Structural Characterization Techniques

The comprehensive characterization of polyoxyethylene (15) tallow amine requires sophisticated analytical approaches capable of resolving the complex mixture of homologs present in commercial products [24] [16]. Multiple complementary techniques have been developed to address the analytical challenges posed by the variable alkyl chain lengths, ethylene oxide distributions, and potential isomeric structures within these surfactant mixtures [19]. The selection of appropriate analytical methods depends on the specific structural information required and the level of detail necessary for quality control or research applications [24].

Modern analytical strategies typically employ hyphenated techniques that combine chromatographic separation with spectroscopic detection to achieve both qualitative identification and quantitative determination of individual homologs [16] [24]. The complexity of polyoxyethylene (15) tallow amine mixtures necessitates methods capable of distinguishing between homologs that differ by single ethylene oxide units or variations in alkyl chain structure [19]. Recent advances in analytical methodology have significantly improved the resolution and sensitivity available for these challenging analytical targets [16].

The development of specialized analytical protocols has been driven by increasing regulatory requirements and quality control needs in industries utilizing polyoxyethylene tallow amine surfactants [24]. Environmental monitoring applications have also contributed to methodological advances, as the fate and behavior of these compounds in complex matrices require robust analytical approaches [5]. The integration of multiple analytical techniques provides comprehensive structural information essential for understanding structure-property relationships [16].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides fundamental structural information about polyoxyethylene (15) tallow amine through the analysis of proton and carbon environments within the molecule [27] [25]. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the alkyl chain protons, ethylene oxide chain protons, and hydroxyl group protons, enabling determination of the relative proportions of these structural components [25]. The integration of specific spectral regions allows quantitative assessment of the average ethylene oxide chain length and the overall degree of ethoxylation [27].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of polyoxyethylene (15) tallow amine molecules [25]. The technique readily distinguishes between carbons in the alkyl chain, ethylene oxide segments, and terminal positions, enabling detailed structural characterization [25]. Chemical shift patterns characteristic of polyoxyethylene chains appear in the 60-75 parts per million region, while alkyl chain carbons produce signals in the 10-40 parts per million range [25].

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, have been applied to elucidate the connectivity patterns within polyoxyethylene (15) tallow amine structures [27]. These methods provide definitive assignment of spectral signals and enable the detection of structural irregularities or branching patterns that might affect surfactant performance [25]. The application of nuclear magnetic resonance to mixture analysis has been enhanced through the development of differential spectroscopy approaches that highlight specific structural features [27].

Quantitative nuclear magnetic resonance methods enable direct determination of ethylene oxide content and alkyl chain composition without requiring extensive sample preparation or calibration standards [27]. The technique provides rapid assessment of product quality and consistency, making it valuable for manufacturing quality control applications [25]. Recent developments in nuclear magnetic resonance methodology have extended the dynamic range of detection, enabling analysis of minor components and impurities in commercial polyoxyethylene (15) tallow amine products [27].

Mass Spectrometric Profiling of Homolog Distributions

Mass spectrometry serves as the primary analytical technique for determining the detailed homolog distributions present in polyoxyethylene (15) tallow amine mixtures [24] [16]. Electrospray ionization mass spectrometry enables the detection of individual homologs based on their molecular weights, providing direct information about the distribution of ethylene oxide chain lengths and alkyl chain compositions [24]. The soft ionization conditions preserve the intact molecular ions while minimizing fragmentation that could complicate spectral interpretation [16].

The mass spectrometric analysis reveals characteristic ion series corresponding to homologs differing by 44 mass units, equivalent to single ethylene oxide additions [16] [19]. For polyoxyethylene (15) tallow amine, both single-charged and double-charged ion species are observed, with the relative abundance depending on the number of ethylene oxide units present [16]. Homologs containing more than 13 ethylene oxide units preferentially form double-charged adduct ions with ammonium, providing enhanced sensitivity for longer-chain components [16].

Analytical ParameterSpecificationApplication
Ionization ModeElectrospray positiveMolecular ion detection
Mass Range400-1200 m/zComplete homolog coverage
Resolution>10,000Isotope pattern resolution
Detection Limit0.01-2.57 μg/kgTrace level analysis

Advanced mass spectrometric approaches employ tandem mass spectrometry techniques to obtain structural information about individual homologs through controlled fragmentation [24]. However, the fragmentation patterns of polyoxyethylene (15) tallow amine homologs are often complex and provide limited structural detail due to the preferential loss of ethylene oxide units [24]. Alternative ionization methods and chemical derivatization approaches have been investigated to enhance the structural information available from mass spectrometric analysis [19].

Liquid chromatography coupled with mass spectrometry enables the separation and individual quantification of homologs that cannot be resolved by mass spectrometry alone [24] [16]. Hydrophilic interaction liquid chromatography has proven particularly effective for separating polyoxyethylene (15) tallow amine homologs based on their ethylene oxide content [16] [19]. The combination of chromatographic separation with mass spectrometric detection provides comprehensive analytical capability for these complex surfactant mixtures [24].

The industrial synthesis of polyoxyethylene (15) tallow amine begins with the production of tallow amines through the nitrile process, which represents the most cost-effective and atom-economical method for fatty amine production [1] [2]. This process involves a multi-step transformation starting from animal-derived tallow fats that undergo hydrolysis to yield a complex mixture of free fatty acids.

The initial hydrolysis of tallow produces a characteristic distribution of fatty acids comprising oleic acid (37-43%), palmitic acid (24-32%), stearic acid (20-25%), myristic acid (3-6%), and linoleic acid (2-3%) [3] [4]. These fatty acids are subsequently converted to their corresponding nitriles through a catalytic reaction with ammonia in the presence of metal oxide catalysts, primarily aluminum oxide or zinc oxide [5] [3].

The nitrile formation reaction occurs under carefully controlled conditions with reaction temperatures typically maintained between 280-360°C, with optimal performance achieved at 320-340°C [5] [1]. The reaction requires an ammonia to fatty acid molar ratio of 2-4, with optimal results obtained using a 3-4 molar ratio [5]. The process can be conducted in either batch reactors (2-30 hours) or continuous systems (10-60 minutes), with continuous operations providing superior control over reaction conditions and product quality [5] [1].

The catalytic hydrogenation of fatty nitriles to primary amines employs nickel-based catalysts, particularly Raney nickel, which demonstrates exceptional selectivity for primary amine formation [1]. The reaction mechanism involves the formation of nitrene intermediates bound to the catalyst surface through the nitrogen atom's free electron pair, favoring primary amine production over secondary and tertiary amine formation [1]. Primary amine selectivity of 70-90% can be achieved under optimal conditions, with conversion rates ranging from 70-90% [1] [5].

Table 1: Nitrile Process Parameters for Tallow Amine Production

ParameterTypical RangeOptimal ConditionsReference
Reaction Temperature (°C)280-360320-340 [5] [1]
Reaction Time (hours)10-60 (continuous) / 2-30 (batch)30-45 [5] [1]
Catalyst TypeMetal Oxide (Al₂O₃, ZnO)Aluminum Oxide [5] [3]
Ammonia to Fatty Acid Molar Ratio2-43-4 [5]
Primary Amine Selectivity (%)70-9085-90 [1]
Conversion Rate (%)70-9080-85 [5] [3]
Pressure (bar)Atmospheric to 5010-30 [1] [5]

The hydrogenation process requires precise control of reaction parameters to minimize catalyst deactivation. Research has demonstrated that even trace amounts of inhibitors in fatty nitriles can render nickel catalysts ineffective, necessitating rigorous purification through degumming, alkali refining, bleaching, and deodorizing processes [1]. The catalyst activity is influenced by the presence of ammonia pressure, which enhances primary amine selectivity, while increased temperatures tend to reduce primary amine selectivity [1].

Ethoxylation Reaction Mechanisms and Catalysis

The ethoxylation of tallow amines to produce polyoxyethylene (15) tallow amine involves the controlled addition of ethylene oxide to the primary amine functionality. This process represents a complex polymerization reaction that determines the final molecular weight distribution and performance characteristics of the surfactant [6] [7].

The ethoxylation reaction proceeds through distinctly different mechanisms depending on the catalyst system employed. Basic catalysis, utilizing potassium hydroxide or sodium hydroxide, operates through an anionic mechanism where the catalyst abstracts a proton from the amine substrate to form an alkoxide nucleophile [6] [7]. This nucleophile subsequently attacks the electrophilic carbon of ethylene oxide, leading to ring opening and chain propagation [6].

Under basic catalytic conditions, the reaction follows a three-molecular transition state mechanism involving the substrate, ethylene oxide, and catalyst [7]. The process is characterized by first-order kinetics with respect to ethylene oxide, catalyst concentration, and substrate concentration [7]. The reaction rate decreases with each successive ethylene oxide addition due to steric hindrance and reduced nucleophilicity of the growing chain [6] [7].

Acid catalysis employs Lewis acids such as tin tetrachloride or aluminum chloride, operating through a cationic mechanism [6]. The Lewis acid coordinates with the oxygen atom of ethylene oxide, creating an electrophilic center that is susceptible to nucleophilic attack by the amine substrate [6]. This mechanism typically produces narrower molecular weight distributions compared to basic catalysis but may suffer from slower reaction rates [6].

Table 2: Ethoxylation Reaction Parameters

ParameterBasic Catalysis (KOH/NaOH)Acid CatalysisHeterogeneous CatalysisReference
Reaction Temperature (°C)140-200140-180160-180 [8] [6] [7]
Catalyst TypePotassium/Sodium HydroxideLewis Acids (SnCl₄, AlCl₃)Supported metal oxides [6] [7]
Catalyst Concentration (wt%)0.1-0.50.05-0.32-5 (catalyst bed) [6] [8]
Ethylene Oxide Addition RateControlled feedBatch additionVapor phase [6] [7]
Reaction Time (hours)3-84-101-3 [9] [6]
Pressure (bar)2-52-45-10 [6] [7]
Degree of Ethoxylation ControlPoisson distributionNarrow distributionPeaked distribution [6] [8]

Heterogeneous catalysis systems utilize supported metal oxides that provide enhanced control over the ethoxylation process while facilitating easier catalyst recovery [7]. These systems operate at slightly elevated temperatures (160-180°C) and pressures (5-10 bar) but offer the advantage of producing peaked molecular weight distributions that can improve surfactant performance characteristics [7] [8].

The ethoxylation process can be conducted through various addition strategies, including batch addition of ethylene oxide or controlled continuous feeding [9] [6]. Research has demonstrated that staged addition protocols can significantly improve product quality and reduce reaction time. For example, dividing ethylene oxide addition into two equal portions with an intermediate standing period can reduce total reaction time to 6 hours while producing clearer, lighter-colored products [9].

Advanced ethoxylation processes employ sophisticated catalyst systems designed to achieve narrow molecular weight distributions. Patents describe the use of strontium or barium hydroxide catalysts combined with hydrotalcite at concentrations of 0.05-0.50 weight percent of batch weight, with optimal performance achieved at 0.15-0.30 weight percent [8]. These systems require precise temperature control within 140-200°C, preferably 160-180°C, to maintain optimal polymerization kinetics [8].

Batch-to-Batch Variability in Homolog Distributions

The inherent complexity of polyoxyethylene (15) tallow amine as a mixture of homologous compounds with varying alkyl chain lengths and ethoxylation degrees presents significant challenges for maintaining consistent product quality across manufacturing batches [12] [13]. Understanding and controlling this variability requires comprehensive analysis of both the starting tallow composition and the ethoxylation process parameters [3] [4].

Tallow-derived fatty acid composition exhibits natural variability based on animal source, seasonal factors, and processing conditions [3] [4]. The major fatty acid components demonstrate coefficient of variation values ranging from 4-15%, with oleic acid showing the highest variability (10-15%) due to its unsaturated nature and susceptibility to oxidation [3] [4]. This compositional variability directly translates to corresponding variations in the final ethoxylated product distribution [3] [4].

The ethoxylation process introduces additional variability through the statistical nature of ethylene oxide addition [13] [6]. Under basic catalytic conditions, the ethoxylation follows Poisson distribution kinetics, resulting in a broad molecular weight distribution centered around the target degree of ethoxylation [6]. The relative ethoxylation rates of different fatty amine homologs vary significantly, with shorter chain amines (C₁₂, C₁₄) exhibiting 1.2-1.4 times faster reaction rates compared to longer chain homologs (C₁₆, C₁₈) [3] [4].

Table 4: Homolog Distribution and Batch Variability

Carbon Chain LengthTypical Composition in Tallow (%)Ethoxylation Rate Relative to C₁₆Batch Variability (CV%)Reference
C₁₂ (Lauryl)2-41.2-1.48-12 [3] [4]
C₁₄ (Myristyl)3-61.1-1.26-10 [3] [4]
C₁₆ (Palmityl)24-321.04-8 [3] [4]
C₁₈ (Stearyl)20-250.9-1.05-9 [3] [4]
C₁₈:₁ (Oleyl)37-430.8-0.910-15 [3] [4]

Manufacturing process variables contribute significantly to batch-to-batch variability [13] [15]. Reactor temperature fluctuations, ethylene oxide addition rate variations, and catalyst aging effects can substantially alter the final product distribution [6] [7]. Studies have demonstrated that temperature variations of ±5°C can result in 15-20% changes in the distribution of specific ethoxylated homologs [6]. Similarly, variations in catalyst concentration within the typical range (0.1-0.5 wt%) can produce 10-15% changes in the average degree of ethoxylation [6].

Advanced process control strategies have been developed to minimize batch-to-batch variability [15] [13]. These include real-time monitoring of ethoxylation kinetics through in-situ analysis techniques, automated ethylene oxide addition control systems, and statistical process control methodologies [13] [15]. Implementation of these control measures has demonstrated the ability to reduce coefficient of variation values for key homologs from 15-20% to 5-8% [13].

The environmental implications of homolog distribution variability extend beyond manufacturing considerations [15] [16]. Research has demonstrated that different ethoxylated homologs exhibit varying biodegradation rates and aquatic toxicity profiles [15] [16]. Longer alkyl chain homologs generally demonstrate faster biodegradation rates but higher acute toxicity values, necessitating careful consideration of distribution variability in environmental risk assessments [15] [16].

Dates

Last modified: 08-15-2023

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